(4-benzylpiperazin-1-yl)[3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl]methanone
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Overview
Description
(4-BENZYLPIPERAZINO)[3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YL]METHANONE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a complex structure with multiple functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERAZINO)[3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YL]METHANONE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the 4-chlorophenyl, 5-ethyl, and 1-methyl groups.
The final step involves the introduction of the (4-BENZYLPIPERAZINO) group through a nucleophilic substitution reaction. This step typically requires the use of a strong base, such as sodium hydride, to deprotonate the piperazine ring, allowing it to react with the indole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERAZINO)[3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific groups being replaced, but common reagents include halogens and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERAZINO)[3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YL]METHANONE involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind with high affinity to these targets, thereby modulating their activity and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4-BENZYLPIPERAZINO)[3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YL]METHANONE: shares structural similarities with other indole derivatives, such as:
Uniqueness
The uniqueness of (4-BENZYLPIPERAZINO)[3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YL]METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group, for example, may enhance its binding affinity to certain molecular targets, while the 5-ethyl and 1-methyl groups could influence its pharmacokinetic properties.
Properties
Molecular Formula |
C29H30ClN3O |
---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[3-(4-chlorophenyl)-5-ethyl-1-methylindol-2-yl]methanone |
InChI |
InChI=1S/C29H30ClN3O/c1-3-21-9-14-26-25(19-21)27(23-10-12-24(30)13-11-23)28(31(26)2)29(34)33-17-15-32(16-18-33)20-22-7-5-4-6-8-22/h4-14,19H,3,15-18,20H2,1-2H3 |
InChI Key |
XUAUYAHJZIONAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)CC5=CC=CC=C5)C |
Origin of Product |
United States |
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